(2S)-(3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid
CAS No.: 1217696-23-5
Cat. No.: VC2658402
Molecular Formula: C15H11NO3S
Molecular Weight: 285.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217696-23-5 |
|---|---|
| Molecular Formula | C15H11NO3S |
| Molecular Weight | 285.3 g/mol |
| IUPAC Name | (2S)-2-(3-oxo-1,2-benzothiazol-2-yl)-2-phenylacetic acid |
| Standard InChI | InChI=1S/C15H11NO3S/c17-14-11-8-4-5-9-12(11)20-16(14)13(15(18)19)10-6-2-1-3-7-10/h1-9,13H,(H,18,19)/t13-/m0/s1 |
| Standard InChI Key | RLULBIWQZOAADG-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3S2 |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3S2 |
Introduction
(2S)-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid is a complex organic compound with a specific stereochemistry, indicated by the "(2S)" notation, which refers to the configuration at the chiral center. This compound belongs to the class of benzisothiazoles, which are heterocyclic compounds containing a benzene ring fused to an isothiazole ring. The presence of a phenyl group attached to the acetic acid moiety adds to its structural complexity.
Synthesis and Availability
The synthesis of (2S)-(3-Oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetic acid involves complex organic chemistry techniques, often requiring multiple steps to achieve the desired stereochemistry and structure. This compound is available from various chemical suppliers, such as Combi-Blocks and Amerigo Scientific, which cater to the needs of researchers in life sciences and pharmaceutical development .
Potential Biological Activities
-
Antimicrobial Activity: Benzisothiazoles have been studied for their antimicrobial properties, and modifications could enhance this activity.
-
Pharmacokinetic Properties: The presence of a phenyl group may influence the compound's solubility and bioavailability.
Suppliers
| Supplier | Product Availability |
|---|---|
| Combi-Blocks | 250 mg, 1 g |
| Amerigo Scientific | High-quality supply for life sciences |
| VWR | Available for scientific research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume